N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide
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Overview
Description
N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide is a chemical compound with the molecular formula C12H20N2O and a molecular weight of 208.305 g/mol. This compound is known for its unique structure, which includes a cyclohexyl group attached to a dihydropyridine ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with a suitable pyridine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone, while reduction could produce an amine derivative .
Scientific Research Applications
N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for studying receptor interactions. In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide can be compared to other similar compounds, such as pyrrolopyrazine derivatives and imidazole-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example, pyrrolopyrazine derivatives are known for their antimicrobial and anti-inflammatory properties, while imidazole-containing compounds have a broad range of therapeutic applications .
Similar Compounds
- Pyrrolopyrazine derivatives
- Imidazole-containing compounds
- Pyrazolo[3,4-b]pyridines
These compounds highlight the diversity and potential of heterocyclic compounds in scientific research and applications .
Properties
IUPAC Name |
N-cyclohexyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h2,5,11H,1,3-4,6-10H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUSSNBYUBOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.